![molecular formula C20H16O5 B304623 7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. This compound is also known as HMA-1 and has been found to possess various biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of HMA-1 is not fully understood. However, studies have suggested that HMA-1 exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. HMA-1 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. HMA-1 also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, HMA-1 activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HMA-1 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of iNOS and COX-2. HMA-1 also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, HMA-1 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, HMA-1 has neuroprotective effects, as it can protect against oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using HMA-1 in lab experiments is its broad range of biological activities. HMA-1 has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, making it a versatile compound for studying various biological processes. However, one of the limitations of using HMA-1 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of HMA-1. One direction is to investigate the potential of HMA-1 as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the structure-activity relationship of HMA-1 and its analogs to identify more potent and selective compounds. Additionally, the development of new methods for the synthesis and formulation of HMA-1 could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of HMA-1 could provide insights into its mechanism of action and optimize its dosing regimen.
Synthesis Methods
HMA-1 can be synthesized through various methods, including the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 7-hydroxy-4-methylcoumarin in the presence of a base catalyst, followed by acylation with acryloyl chloride. This method yields HMA-1 with a purity of over 98%.
Scientific Research Applications
HMA-1 has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. HMA-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). HMA-1 also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, HMA-1 has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, HMA-1 has neuroprotective effects, as it can protect against oxidative stress and reduce neuroinflammation.
properties
Product Name |
7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one |
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Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-8-[(Z)-3-(4-methoxyphenyl)prop-2-enoyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-12-11-18(23)25-20-15(12)8-10-17(22)19(20)16(21)9-5-13-3-6-14(24-2)7-4-13/h3-11,22H,1-2H3/b9-5- |
InChI Key |
HDUCFYDVZCKUNA-UITAMQMPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)/C=C\C3=CC=C(C=C3)OC)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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